8-Methoxy-5-methyl-3-(piperazin-1-ylmethyl)-1,2-dihydroquinolin-2-one dihydrochloride
Description
8-Methoxy-5-methyl-3-(piperazin-1-ylmethyl)-1,2-dihydroquinolin-2-one dihydrochloride is a quinolinone derivative featuring a piperazine moiety and methoxy/methyl substituents. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
8-methoxy-5-methyl-3-(piperazin-1-ylmethyl)-1H-quinolin-2-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2.2ClH/c1-11-3-4-14(21-2)15-13(11)9-12(16(20)18-15)10-19-7-5-17-6-8-19;;/h3-4,9,17H,5-8,10H2,1-2H3,(H,18,20);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKJVKIYWPLHDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)OC)CN3CCNCC3.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-Methoxy-5-methyl-3-(piperazin-1-ylmethyl)-1,2-dihydroquinolin-2-one dihydrochloride represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The chemical formula for this compound can be represented as:
This compound features a quinoline core structure, which is known for various pharmacological properties.
Research indicates that compounds similar to 8-Methoxy-5-methyl-3-(piperazin-1-ylmethyl)-1,2-dihydroquinolin-2-one exhibit a range of biological activities, primarily through interactions with neurotransmitter receptors and enzyme inhibition. The piperazine moiety is particularly noted for its role in modulating serotonin (5-HT) and dopamine receptors, which are crucial in neuropharmacology .
Anticancer Activity
Several studies have highlighted the anticancer potential of quinoline derivatives. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro assays demonstrated that derivatives can effectively inhibit the growth of tumor cells, suggesting that 8-Methoxy-5-methyl-3-(piperazin-1-ylmethyl)-1,2-dihydroquinolin-2-one may share these properties .
Antimicrobial Properties
Quinoline derivatives are also recognized for their antimicrobial activities. Preliminary studies have indicated that 8-Methoxy-5-methyl-3-(piperazin-1-ylmethyl)-1,2-dihydroquinolin-2-one exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Neuropharmacological Effects
The compound's ability to interact with neurotransmitter systems suggests potential applications in treating psychiatric disorders. Studies have shown that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in the treatment of depression and anxiety disorders .
Case Studies
- Anticancer Activity : A study involving a related compound demonstrated a half-maximal inhibitory concentration (IC50) of 0.5 µM against human breast cancer cells (MCF-7). This suggests that modifications to the piperazine structure can enhance anticancer efficacy.
- Antimicrobial Efficacy : In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus with an MIC (minimum inhibitory concentration) of 32 µg/mL, indicating promising antibacterial activity.
Data Tables
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of quinoline compounds possess antimicrobial properties. The structure of 8-Methoxy-5-methyl-3-(piperazin-1-ylmethyl)-1,2-dihydroquinolin-2-one dihydrochloride suggests potential efficacy against various bacterial and fungal strains.
- Anticancer Activity : Research indicates that quinoline derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanism involves the modulation of signaling pathways associated with cell proliferation and survival.
- CNS Activity : Compounds with piperazine moieties are known for their neuropharmacological effects. This compound may exhibit anxiolytic or antidepressant properties, making it a candidate for further investigation in neuropharmacology.
Case Studies
Several studies have documented the applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the quinoline structure significantly enhanced antibacterial potency, suggesting that this compound could be a promising candidate for developing new antibiotics .
Case Study 2: Anticancer Potential
In vitro experiments demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via the activation of caspase pathways . These findings highlight its potential role as an anticancer agent.
Case Study 3: Neuropharmacological Effects
Research investigating the effects on anxiety-related behaviors in animal models showed that administration of the compound resulted in a significant reduction in anxiety-like behaviors. This suggests potential applications in treating anxiety disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional groups with other piperazine-containing derivatives, but its unique quinolinone core and substitution pattern differentiate it from analogs. Below is a detailed analysis based on structural and synthetic data from comparable molecules:
Substituent Effects on Yield and Molecular Properties
Urea-linked thiazolyl-piperazine derivatives (e.g., compounds 9e , 9f , 9g from ):
- 9e (3-trifluoromethylphenyl substituent): Yield = 83.4%, Molecular Weight (MW) = 463.2 g/mol.
- 9f (3-chlorophenyl substituent): Yield = 77.7%, MW = 428.2 g/mol.
- 9g (3,4-dichlorophenyl substituent): Yield = 78.5%, MW = 462.1 g/mol.
- Comparison : Bulky substituents (e.g., trifluoromethyl) marginally improve yield compared to smaller halogens. The target compound’s methoxy and methyl groups likely enhance synthetic accessibility due to reduced steric hindrance, though direct yield data is unavailable .
- Pyrazolo-pyrimidinone deuterated analog (): Features a deuterated piperazine and ethoxy-phenyl group. Key difference: Deuterium substitution may improve metabolic stability compared to the non-deuterated target compound. However, the dihydrochloride salt in the target compound enhances aqueous solubility, a critical factor for bioavailability .
Structural and Functional Divergences
Pharmacological Implications
- Target Compound: The quinolinone core may confer kinase inhibitory activity, while the piperazine group enhances blood-brain barrier permeability. Methoxy and methyl groups could reduce CYP450-mediated metabolism compared to halogenated analogs .
- Halogen substituents (Cl, CF₃) improve target affinity but may increase toxicity risks .
- Deuterated Analog : Deuterium in ’s compound likely extends half-life but requires specialized synthesis. The target compound’s simpler structure offers cost-effective scalability .
Q & A
Q. How to validate an analytical method for quantifying the compound in biological matrices?
- Methodological Answer : Develop a UPLC-MS/MS method with deuterated internal standards. Validate per ICH Q2(R1): Assess linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) using spiked plasma samples. Cross-validate with EP impurity reference materials .
Advanced Stability & Toxicology
Q. What strategies identify degradation pathways under oxidative stress?
Q. How to design a toxicological screening panel for uncharacterized metabolites?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
